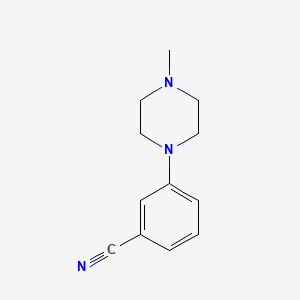

3-(4-Methylpiperazin-1-yl)benzonitrile

Description

3-(4-Methylpiperazin-1-yl)benzonitrile (CAS: 204078-35-3) is an aromatic nitrile derivative featuring a 4-methylpiperazine substituent at the meta position of the benzene ring. Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol . It is frequently utilized as a building block in medicinal chemistry, particularly in kinase inhibitor design and heterocyclic synthesis .

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-14-5-7-15(8-6-14)12-4-2-3-11(9-12)10-13/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLELRAIMBYZQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428189 | |

| Record name | 3-(4-methylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204078-35-3 | |

| Record name | 3-(4-methylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methylpiperazin-1-yl)benzonitrile can be synthesized through the reaction of 1-methylpiperazine with 3-cyanobenzaldehyde. The reaction typically involves the use of a solvent such as acetonitrile or dimethylformamide (DMF) and may require a catalyst to proceed efficiently . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 3-(4-Methylpiperazin-1-yl)benzonitrile may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzonitrile derivatives .

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs of 3-(4-Methylpiperazin-1-yl)benzonitrile, highlighting differences in substituents, molecular weight, melting points, and synthetic yields:

Key Observations:

Linker Modifications : Introducing a methylene bridge between the benzene and piperazine (e.g., 3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile ) increases molecular weight by ~14 g/mol compared to the parent compound. This modification may enhance conformational flexibility and alter binding kinetics in biological systems.

Positional Isomerism: Relocating the piperazine group to C2 or C4 (e.g., 5-amino-2-(4-methylpiperazin-1-yl)benzonitrile ) or substituting with oxopiperidine () significantly impacts electronic properties and hydrogen-bonding capacity.

Bulkier Substituents : Phenethyl-piperazine derivatives (e.g., 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile ) exhibit higher molecular weights (~305 g/mol) and increased hydrophobicity, which may influence membrane permeability.

Biological Activity

3-(4-Methylpiperazin-1-yl)benzonitrile, with the molecular formula C12H15N3, is an organic compound characterized by a benzonitrile group attached to a 4-methylpiperazine moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

- Molecular Weight : 201.27 g/mol

- CAS Number : 204078-35-3

- IUPAC Name : 3-(4-methylpiperazin-1-yl)benzonitrile

Synthesis

The synthesis of 3-(4-Methylpiperazin-1-yl)benzonitrile typically involves a reaction between 1-methylpiperazine and 3-cyanobenzaldehyde, often using solvents like acetonitrile or dimethylformamide (DMF) under catalytic conditions.

Antimicrobial Properties

Research indicates that 3-(4-Methylpiperazin-1-yl)benzonitrile exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating significant activity against pathogens such as Mycobacterium tuberculosis and other Gram-positive bacteria.

Case Study: Antituberculosis Activity

A study focused on the structure-activity relationship (SAR) of similar compounds revealed that derivatives of piperazine, including those with a benzonitrile structure, showed enhanced activity against M. tuberculosis. Specifically, para-substituted benzyl piperazines exhibited superior antituberculosis efficacy compared to their meta-substituted counterparts . In this context, 3-(4-Methylpiperazin-1-yl)benzonitrile was highlighted for its potential as a lead compound in developing new antituberculosis agents.

The mechanism of action for 3-(4-Methylpiperazin-1-yl)benzonitrile involves binding to specific enzymes and receptors, thereby inhibiting bacterial cell wall synthesis. This interaction leads to the disruption of bacterial growth and replication.

Table 1: Antimicrobial Activity Data

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 3-(4-Methylpiperazin-1-yl)benzonitrile | 0.05 | Mycobacterium tuberculosis |

| 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid | 0.10 | Gram-positive bacteria |

| 3-(4-Methylpiperazin-1-yl)methylbenzonitrile | 0.15 | Various fungal strains |

Cytotoxicity Evaluation

In addition to its antimicrobial properties, cytotoxicity studies have been conducted to evaluate the safety profile of 3-(4-Methylpiperazin-1-yl)benzonitrile. Preliminary results indicate that while the compound exhibits potent antimicrobial activity, it also requires careful assessment regarding its toxicity to human cells.

Table 2: Cytotoxicity Data

| Compound | IC50 (μM) | Cell Line Tested |

|---|---|---|

| 3-(4-Methylpiperazin-1-yl)benzonitrile | >100 | HeLa |

| Control (Doxorubicin) | 0.5 | HeLa |

Future Directions

Given its promising biological activity, further studies are warranted to explore:

- In Vivo Efficacy : Evaluating the pharmacokinetics and therapeutic potential in animal models.

- Structural Modifications : Investigating how different substitutions on the piperazine or benzonitrile moieties affect biological activity and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.